molecular formula C20H20N4O3S2 B2596696 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476466-73-6

2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2596696
CAS No.: 476466-73-6
M. Wt: 428.53
InChI Key: GEVAZSHLKMFYKR-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be introduced via a nucleophilic substitution reaction, where a naphthalen-2-ol derivative reacts with a suitable leaving group.

    Incorporation of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a reaction involving a pyrrolidine derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine moiety, potentially forming alcohol derivatives.

    Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(morpholin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the pyrrolidine moiety, which may confer distinct biological activities and binding properties. This uniqueness can make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-17(12-27-16-8-7-14-5-1-2-6-15(14)11-16)21-19-22-23-20(29-19)28-13-18(26)24-9-3-4-10-24/h1-2,5-8,11H,3-4,9-10,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVAZSHLKMFYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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